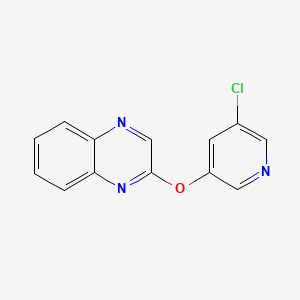
2-(5-Chloropyridin-3-yl)oxyquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloropyridin-3-yl)oxyquinoxaline, also known as CPQ or CPQX, is a quinoxaline derivative that has been extensively studied for its potential therapeutic applications. CPQX is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a crucial role in the regulation of synaptic plasticity, learning, and memory.
Wissenschaftliche Forschungsanwendungen
2-(5-Chloropyridin-3-yl)oxyquinoxalineX has been widely used as a research tool to investigate the role of NMDA receptors in various physiological and pathological processes. 2-(5-Chloropyridin-3-yl)oxyquinoxalineX can be used to block the activity of NMDA receptors in in vitro and in vivo experiments, allowing researchers to study the effects of NMDA receptor blockade on synaptic plasticity, learning, memory, and other functions. 2-(5-Chloropyridin-3-yl)oxyquinoxalineX has also been used to study the role of NMDA receptors in the pathogenesis of neurological disorders such as epilepsy, Alzheimer's disease, and stroke.
Wirkmechanismus
2-(5-Chloropyridin-3-yl)oxyquinoxalineX acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site on the NR1 subunit of the receptor. This prevents the binding of endogenous glycine and reduces the activity of the receptor. NMDA receptors are important for the induction of long-term potentiation (LTP), a process that underlies learning and memory. By blocking NMDA receptor activity, 2-(5-Chloropyridin-3-yl)oxyquinoxalineX can impair LTP and disrupt learning and memory processes.
Biochemical and Physiological Effects:
2-(5-Chloropyridin-3-yl)oxyquinoxalineX has been shown to have a number of biochemical and physiological effects. For example, 2-(5-Chloropyridin-3-yl)oxyquinoxalineX can induce a rapid and reversible blockade of NMDA receptor activity, which can lead to a reduction in synaptic transmission and the inhibition of LTP. 2-(5-Chloropyridin-3-yl)oxyquinoxalineX can also reduce the release of glutamate, an excitatory neurotransmitter that is involved in the pathogenesis of various neurological disorders. In addition, 2-(5-Chloropyridin-3-yl)oxyquinoxalineX can reduce the excitotoxicity and oxidative stress that are associated with neurological disorders such as stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-Chloropyridin-3-yl)oxyquinoxalineX has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, which means that it can be used to study the specific role of NMDA receptors in various physiological and pathological processes. 2-(5-Chloropyridin-3-yl)oxyquinoxalineX is also relatively stable and can be easily synthesized in large quantities. However, 2-(5-Chloropyridin-3-yl)oxyquinoxalineX has some limitations as a research tool. For example, it can be toxic at high concentrations, which can limit its use in certain experiments. In addition, 2-(5-Chloropyridin-3-yl)oxyquinoxalineX is not selective for specific subtypes of NMDA receptors, which can make it difficult to study the role of specific receptor subtypes.
Zukünftige Richtungen
There are several future directions for research on 2-(5-Chloropyridin-3-yl)oxyquinoxalineX. One area of research is the development of more selective and potent NMDA receptor antagonists that can be used to study the role of specific receptor subtypes. Another area of research is the investigation of the potential therapeutic applications of 2-(5-Chloropyridin-3-yl)oxyquinoxalineX and other NMDA receptor antagonists in neurological disorders such as epilepsy, Alzheimer's disease, and stroke. Finally, research on the mechanisms of action of 2-(5-Chloropyridin-3-yl)oxyquinoxalineX and other NMDA receptor antagonists can provide insights into the regulation of synaptic plasticity, learning, and memory, which can have implications for the development of novel treatments for neurological disorders.
Synthesemethoden
2-(5-Chloropyridin-3-yl)oxyquinoxalineX can be synthesized using a multi-step process that involves the reaction of 5-chloropyridine-3-carboxylic acid with 2-hydroxyquinoxaline in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with a base such as sodium hydride to produce 2-(5-Chloropyridin-3-yl)oxyquinoxalineX. The purity and yield of 2-(5-Chloropyridin-3-yl)oxyquinoxalineX can be improved by recrystallization and chromatography techniques.
Eigenschaften
IUPAC Name |
2-(5-chloropyridin-3-yl)oxyquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-9-5-10(7-15-6-9)18-13-8-16-11-3-1-2-4-12(11)17-13/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZJOVFATODTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC(=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloropyridin-3-yl)oxyquinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593591.png)
![1-[2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7593597.png)
![(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B7593606.png)

![(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-(1-methylpyrazol-4-yl)cyclopropyl]methanone](/img/structure/B7593614.png)
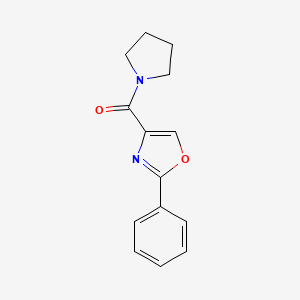
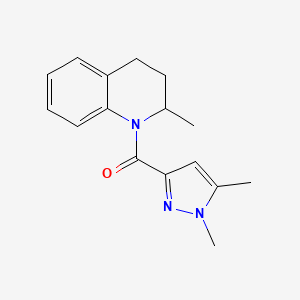
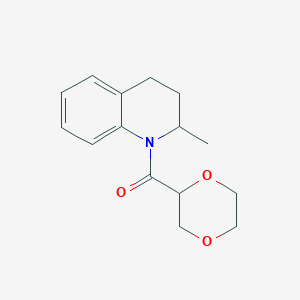
![1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B7593647.png)
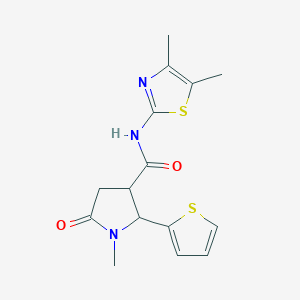

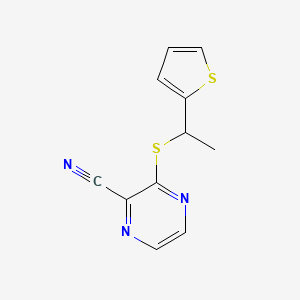
![N-[[2-(cyclopropylmethoxy)phenyl]methyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7593658.png)